1,3-Benzenediol, 2-chloro-4,6-dinitro-: A Comprehensive Technical Guide on Physicochemical Properties and Synthetic Workflows
1,3-Benzenediol, 2-chloro-4,6-dinitro-: A Comprehensive Technical Guide on Physicochemical Properties and Synthetic Workflows
Executive Summary
1,3-Benzenediol, 2-chloro-4,6-dinitro- (commonly referred to as 2-chloro-4,6-dinitroresorcinol ) is a highly specialized aromatic intermediate[1]. While not typically utilized as an active pharmaceutical ingredient (API), it holds immense value in advanced materials science and polymer chemistry. Specifically, it serves as the critical precursor for synthesizing 4,6-diaminoresorcinol, the primary monomer used in the production of poly-p-phenylene-benzobisoxazole (PBO) fibers[1][2]. PBO fibers are ultra-high-performance polymers possessing tensile strength and thermal stability that far exceed traditional aramid fibers[3].
This whitepaper provides an in-depth analysis of the molecular properties, thermodynamic solubility profiles, and field-proven synthetic methodologies for 2-chloro-4,6-dinitroresorcinol, designed for researchers scaling up monomer production or exploring heavily substituted resorcinol derivatives.
Molecular Characteristics and Physicochemical Profiling
Understanding the physical properties of 2-chloro-4,6-dinitroresorcinol is essential for designing effective reaction and purification systems. The molecule features a highly electron-deficient aromatic ring due to the strong electron-withdrawing effects of two nitro groups and one chloro group, balanced by the electron-donating resonance of two hydroxyl groups.
Table 1: Core Chemical Identifiers & Physical Properties
| Property | Value / Description |
| IUPAC Name | 2-chloro-4,6-dinitrobenzene-1,3-diol |
| Common Name | 2-Chloro-4,6-dinitroresorcinol |
| CAS Registry Number | 116920-31-1[4][5] |
| Molecular Formula | C₆H₃ClN₂O₆[5] |
| Molecular Weight | 234.55 g/mol [4][5] |
| Appearance | Yellow crystalline solid[1] |
| Melting Point | 458.15 K (185 °C) (via TGA/TDA)[1] |
Thermodynamic Solubility Profile
Solubility dictates the efficiency of the compound's isolation. Empirical measurements using ultraviolet absorption methods demonstrate that the solubility of 2-chloro-4,6-dinitroresorcinol increases proportionally with temperature across all standard solvents[2].
Solubility Hierarchy: Water < Methanol < Ethanol < Acetic Acid < Ethyl Acetate[2].
Mechanistic Causality: The molecule's dual hydroxyl groups act as strong hydrogen bond donors, making ethyl acetate (a strong hydrogen bond acceptor) the optimal solvent for extraction. Conversely, the bulky, hydrophobic nature of the substituted aromatic ring renders it poorly soluble in water at ambient temperatures[1]. This differential solubility is actively exploited in the purification workflows described below.
Synthetic Pathways and Mechanistic Logic
The industrial and laboratory-scale synthesis of 2-chloro-4,6-dinitroresorcinol typically proceeds via the alkaline hydrolysis of 4,6-dinitro-1,2,3-trichlorobenzene[2][6].
Fig 1: Synthetic pathway from 1,2,3-trichlorobenzene to PBO fiber via 2-chloro-4,6-dinitroresorcinol.
Protocol 1: Synthesis via Alkaline Hydrolysis
This protocol utilizes a self-validating hydrolysis approach where the completion of the reaction is visually and analytically confirmable.
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Reagent Preparation: Suspend 4,6-dinitro-1,2,3-trichlorobenzene in an alkaline aqueous solution (5–15% mass concentration of alkali metal hydroxide)[6]. The molar ratio of base to substrate should be strictly maintained between 4.5:1 and 6.0:1[6].
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Thermal Activation: Heat the mixture to a temperature not exceeding 100 °C[6]. Causality: Exceeding 100 °C risks the thermal degradation of the nitro groups and promotes unwanted side reactions, reducing overall yield.
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Reaction Monitoring: Maintain heating and stirring for 1 to 6 hours. The substitution of the C1 and C3 chlorine atoms with hydroxyl groups will cause the suspension to transition into a deep-colored solution as the phenoxide salt forms.
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Acidification & Precipitation: Pour the reaction mixture into cold aqueous hydrochloric acid. Causality: The acid protonates the phenoxide salts, instantly precipitating the highly water-insoluble 2-chloro-4,6-dinitroresorcinol as a yellow solid[7].
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Isolation: Isolate the crude product via vacuum filtration and wash extensively with cold deionized water to remove residual inorganic salts[1].
Purification and Downstream Processing
To achieve the >99.9% purity required for polymerization precursors, a rigorous, solvent-driven purification workflow is mandatory[1].
Fig 2: Self-validating purification workflow exploiting differential solvent solubilities.
Protocol 2: Extraction and Recrystallization
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Primary Extraction: Dissolve the crude, water-washed filter cake in ethyl acetate. Causality: Ethyl acetate exhibits the highest solubility capacity for 2-chloro-4,6-dinitroresorcinol, allowing for the concentration of the product while leaving highly polar impurities behind[1][2].
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Solvent Exchange: Evaporate the ethyl acetate under reduced pressure to yield a concentrated paste.
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Recrystallization: Dissolve the paste in a minimal volume of boiling methanol or ethanol (approx. 40–180 mL per 10 g of product)[6].
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Crystallization: Allow the solution to cool slowly to 25 °C[3]. The steep temperature-solubility gradient in alcohols forces the compound to crystallize into high-purity yellow needles[1][2].
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Validation: Confirm purity via High-Performance Liquid Chromatography (HPLC). A successful protocol will yield a mass fraction purity of >99.97%[1].
Protocol 3: Catalytic Reduction to 4,6-Diaminoresorcinol (Downstream Application)
The primary utility of 2-chloro-4,6-dinitroresorcinol is its conversion into 4,6-diaminoresorcinol. This is a highly complex reaction that achieves two distinct chemical transformations simultaneously: the reduction of the nitro groups and hydrodehalogenation.
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Reactor Setup: Charge a Hastelloy autoclave with 2-chloro-4,6-dinitroresorcinol, glacial acetic acid (solvent), sodium acetate (acid scavenger), and 10% Palladium on Carbon (Pd/C) catalyst[8].
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Pressurization: Seal the reactor and purge with inert gas, followed by charging with Hydrogen (H₂) gas to approximately 400 psi[8].
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Thermodynamic Control: Maintain the reaction temperature at 40 °C[8]. Causality: The Pd/C catalyst under H₂ pressure not only reduces the two -NO₂ groups to -NH₂ groups but simultaneously drives the hydrodehalogenation of the molecule, cleaving the C-Cl bond and replacing it with a C-H bond[2][8]. The sodium acetate is critical here; it acts as a buffer to neutralize the hydrochloric acid generated during the dehalogenation, preventing catalyst poisoning.
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Isolation: Filter the catalyst and precipitate the resulting 4,6-diaminoresorcinol hydrochloride salt.
Analytical Characterization Standards
To ensure trustworthiness in the synthetic pipeline, the following analytical signatures must be verified:
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Mass Spectrometry (GC-MS / LC-MS): The exact mass of the target compound is 233.97 Da. In negative ion mode, expect a dominant [M-H]⁻ peak at m/z 232.8[3]. Fragmentation patterns typically show losses of -OH (m/z 215.8) and sequential losses of -Cl and -NO₂[3].
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FTIR Spectroscopy: Key vibrational bands include a broad O-H stretching peak at ~3346 cm⁻¹, aromatic C=C skeletal vibrations at ~1634 cm⁻¹ and 1451 cm⁻¹, strong symmetric/antisymmetric -NO₂ stretches at 1574 cm⁻¹ and 1337 cm⁻¹, and a C-Cl stretch at ~1167 cm⁻¹[3].
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Thermal Analysis: Thermal Gravimetric Analysis (TGA) will show stability up to the melting point of 458.15 K, followed by rapid thermal decomposition (characteristic of polynitro aromatics)[1].
References
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Journal of Chemical & Engineering Data - ACS Publications. "Solubility of 2-Chloro-4,6-dinitroresorcinol in Ethanol, Methanol, Acetic Acid, Ethyl Acetate, and Water." Available at:[Link]
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ChemBK. "116920-31-1 - 1,3-Benzenediol, 2-chloro-4,6-dinitro-." Available at:[Link]
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Goni Chemical Industry Co., Ltd. "2-クロロ-4,6-ジニトロレゾルシノール (2-chloro-4,6-dinitroresorcinol)." Available at:[Link]
- Google Patents (CN102976947A). "Preparation method of 2-chloro-4,6-dinitro-1,3-benzenediol.
- Google Patents (US5371291A). "Synthesis of 4,6-diaminoresorcinol.
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PrepChem. "Synthesis of 2-chloro-4,6-dinitroresorcinol." Available at:[Link]
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